molecular formula C16H18N2O2S B2657039 N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2185590-01-4

N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2657039
CAS RN: 2185590-01-4
M. Wt: 302.39
InChI Key: GXQTUQQDRTZANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as MTMP, is a novel pyrrolidine derivative that has gained attention in recent years due to its potential applications in scientific research. MTMP is a synthetic compound that has been developed to target specific receptors in the brain and is being investigated for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Chemical Derivatives and Kinase Inhibition

Compounds similar to N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective Met kinase inhibitors. These derivatives demonstrate significant tumor stasis in certain cancer models, indicating a potential application in cancer treatment research (Schroeder et al., 2009).

Cytotoxic Properties

Research on derivatives of this compound, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, shows potential cytotoxic activity against certain cancer cell lines. This highlights their potential application in developing new cancer therapies (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives, related to this compound, demonstrate antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Synthesis of Pharmacologically Active Derivatives

Research involving the synthesis of various substituted 1H-1-pyrrolylcarboxamides, closely related to this compound, shows potential for creating compounds of pharmacological interest. These derivatives could have applications in medicinal chemistry and drug development (Bijev, Prodanova, & Nankov, 2003).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-5-2-4-13(10-14)17-16(19)18-8-7-12(11-18)15-6-3-9-21-15/h2-6,9-10,12H,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQTUQQDRTZANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.